molecular formula C19H35ClN2O5S B1264767 Mirincamycin CAS No. 31101-25-4

Mirincamycin

Cat. No.: B1264767
CAS No.: 31101-25-4
M. Wt: 439.0 g/mol
InChI Key: UFFIWDQGZCWMIU-YLKLGEPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirincamycin is a synthetically-produced lincosamide antibiotic similar to clindamycin. It has been studied for its potential in treating and preventing malaria, particularly in combination with other antimalarial drugs. This compound has shown substantial antiplasmodial activity in both prophylaxis and radical cure in animal models .

Preparation Methods

Mirincamycin is synthesized through a series of chemical reactions involving the formation of its lincosamide structure. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired configuration. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Mirincamycin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Mirincamycin exerts its effects by inhibiting protein biosynthesis in bacterial cells. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell. In the context of malaria, this compound disrupts the protein synthesis of the Plasmodium parasite, thereby inhibiting its growth and replication .

Comparison with Similar Compounds

Mirincamycin is similar to other lincosamide antibiotics, such as clindamycin. it has unique properties that make it particularly effective against certain strains of malaria. Similar compounds include:

    Clindamycin: Another lincosamide antibiotic with similar mechanisms of action but different pharmacokinetic properties.

    Lincomycin: A naturally occurring lincosamide antibiotic with similar antibacterial properties.

    Azithromycin: A macrolide antibiotic with a broader spectrum of activity but different mechanisms of action.

This compound’s uniqueness lies in its specific activity against malaria parasites and its potential for use in combination therapies .

Properties

CAS No.

31101-25-4

Molecular Formula

C19H35ClN2O5S

Molecular Weight

439.0 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H35ClN2O5S/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26)/t10-,11+,12-,13+,14-,15+,16+,17+,19+/m0/s1

InChI Key

UFFIWDQGZCWMIU-YLKLGEPYSA-N

SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Isomeric SMILES

CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

Canonical SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Synonyms

mirincamycin
mirincamycin hydrochloride
mirincamycin monohydrochloride
mirincamycin, (2S-trans)-isomer
mirincamycin, monohydrochloride, (2R-cis)-isomer
mirincamycin, monohydrochloride, (2R-trans)-isomer
mirincamycin, monohydrochloride, (2S-cis)-isomer
mirincamycin, monohydrochloride, (2S-trans)-isomer
N-demethyl-4'-pentyclindamycin
U 24729A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mirincamycin
Reactant of Route 2
Mirincamycin
Reactant of Route 3
Reactant of Route 3
Mirincamycin
Reactant of Route 4
Mirincamycin
Reactant of Route 5
Mirincamycin
Reactant of Route 6
Mirincamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.